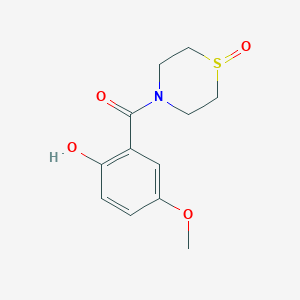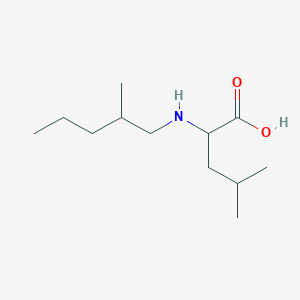![molecular formula C13H13Cl2NO3S B7588583 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid (DAPT) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the production of amyloid β-peptide (Aβ) in Alzheimer's disease.
Mecanismo De Acción
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid acts as a γ-secretase inhibitor, which inhibits the activity of γ-secretase enzyme that cleaves amyloid precursor protein (APP) to produce Aβ. By inhibiting the production of Aβ, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid reduces the formation of amyloid plaques in the brains of Alzheimer's patients. In cancer, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the activity of Notch signaling pathway, which is involved in the development and progression of many types of cancer. In cardiovascular diseases, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of Aβ production, suppression of Notch signaling pathway, and inhibition of vascular smooth muscle cell proliferation and migration. In Alzheimer's disease, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid reduces the formation of amyloid plaques in the brain, which is a hallmark of the disease. In cancer, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the activity of Notch signaling pathway, which is involved in the development and progression of many types of cancer. In cardiovascular diseases, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has several advantages for lab experiments, including its small molecular size, high solubility in water, and well-characterized mechanism of action. However, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid, including the development of more potent and selective inhibitors of γ-secretase and Notch signaling pathway, the identification of new therapeutic targets for 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in Alzheimer's disease, cancer, and cardiovascular diseases, and the investigation of the potential side effects and toxicity of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in preclinical and clinical studies. Additionally, the use of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in combination with other therapeutic agents may provide a more effective treatment strategy for these diseases.
Métodos De Síntesis
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetyl chloride with thiolane-3-carboxylic acid in the presence of a base, or the reaction of 3,4-dichlorophenylacetic acid with thiolane-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the production of Aβ, a peptide that forms the hallmark plaques in the brains of Alzheimer's patients. In cancer, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of Notch signaling pathway, which is involved in the development and progression of many types of cancer. In cardiovascular diseases, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Propiedades
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c14-9-2-1-8(5-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZKHGKJDRWYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)


![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)